Methyl 2-[1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]cyclopropyl]acetate
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Overview
Description
Methyl 2-[1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]cyclopropyl]acetate is a complex organic compound that features a cyclopropyl group, a piperidine ring, and an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]cyclopropyl]acetate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Ethylsulfonyl Group: This step involves the sulfonation of the piperidine ring using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Cyclopropyl Group Addition: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.
Amidation and Esterification: The final steps involve amidation to introduce the carbonyl group and esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]cyclopropyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the site of oxidation.
Reduction: Alcohols or amines, depending on the site of reduction.
Substitution: Corresponding substituted products, such as hydrolyzed esters or amides.
Scientific Research Applications
Methyl 2-[1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]cyclopropyl]acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the interaction of cyclopropyl and piperidine derivatives with biological systems.
Mechanism of Action
The mechanism of action of Methyl 2-[1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]cyclopropyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can enhance the compound’s binding affinity to these targets, while the cyclopropyl group can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[1-[(1-methylsulfonylpiperidine-3-carbonyl)amino]cyclopropyl]acetate
- Methyl 2-[1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]cyclobutyl]acetate
Uniqueness
Methyl 2-[1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]cyclopropyl]acetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to similar compounds with different ring sizes or substituents. This uniqueness can result in different biological activities and reactivity profiles, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
methyl 2-[1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]cyclopropyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5S/c1-3-22(19,20)16-8-4-5-11(10-16)13(18)15-14(6-7-14)9-12(17)21-2/h11H,3-10H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGBXERDIFIUDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2(CC2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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